

A Technical Guide to the Photophysical Properties of DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15339407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe widely utilized in biological imaging and labeling. Key data, experimental methodologies for its characterization, and its primary application in bioorthogonal chemistry are detailed herein.

Core Photophysical and Chemical Properties

DiSulfo-Cy5 alkyne is a bright, far-red fluorescent dye engineered for high aqueous solubility and stability.^{[1][2][3]} Its alkyne group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[2][4][5]} The sulfonation of the cyanine core enhances its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for biological applications.^{[1][2][3]} This dye is spectrally similar to other Cy5-based fluorophores like Alexa Fluor® 647 and DyLight® 649.^[4]

Quantitative Data Summary

The photophysical parameters of **DiSulfo-Cy5 alkyne** are summarized in the table below. These values are critical for quantitative fluorescence studies and for selecting appropriate instrumentation.

Property	Value	Unit
Molar Extinction Coefficient (ϵ)	250,000 - 271,000	$M^{-1}cm^{-1}$
Fluorescence Quantum Yield (Φ)	0.2 - 0.28	-
Absorption Maximum (λ_{abs})	~646 - 649	nm
Emission Maximum (λ_{em})	~662 - 671	nm

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols

The accurate determination of the quantum yield and extinction coefficient is fundamental to the characterization of any fluorophore. The following sections outline the standard methodologies for these measurements.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

- **Sample Preparation:** A stock solution of **DiSulfo-Cy5 alkyne** of known concentration is prepared in a suitable solvent (e.g., water, DMSO, or DMF). A series of dilutions are then made from the stock solution.
- **Spectrophotometric Measurement:** The absorbance of each dilution is measured at the absorption maximum (~648 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.
- **Calculation:** The Beer-Lambert law, $A = \epsilon cl$, is applied, where:
 - A is the measured absorbance.
 - ϵ is the molar extinction coefficient.

- c is the molar concentration of the dye.
- l is the path length of the cuvette in cm. A plot of absorbance versus concentration should yield a straight line passing through the origin. The molar extinction coefficient is calculated from the slope of this line (slope = ϵl).

2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves a reference standard with a known quantum yield.

Methodology:

- **Selection of a Standard:** A fluorescent standard with well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For the far-red region, standards like Rhodamine 101 can be used.
- **Preparation of Solutions:** A series of dilute solutions of both the **DiSulfo-Cy5 alkyne** sample and the reference standard are prepared. It is crucial to work within a concentration range where absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- **Data Acquisition:**
 - The UV-Vis absorption spectra of all solutions are recorded.
 - The fluorescence emission spectra of all solutions are recorded using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
- **Calculation:** The quantum yield of the sample (Φ_s) is calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

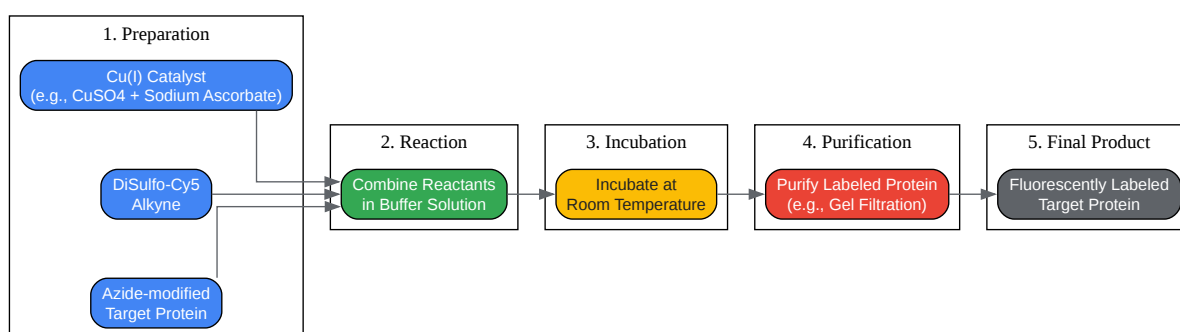
Where:

- Φ_r is the quantum yield of the reference.
- I is the integrated fluorescence intensity (area under the emission curve).
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts 's' and 'r' denote the sample and the reference, respectively.

By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, which can provide higher accuracy.[6]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

DiSulfo-Cy5 alkyne is primarily used in click chemistry to label azide-modified biomolecules. The following diagram illustrates the typical workflow for labeling a target protein.



[Click to download full resolution via product page](#)

Caption: Workflow for labeling an azide-modified protein with **DiSulfo-Cy5 alkyne** via CuAAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- To cite this document: BenchChem. [A Technical Guide to the Photophysical Properties of DiSulfo-Cy5 Alkyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15339407#quantum-yield-and-extinction-coefficient-of-disulfo-cy5-alkyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com